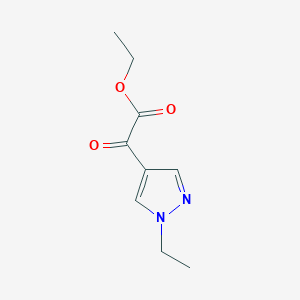![molecular formula C21H24FN5O3 B2682015 6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878422-29-8](/img/structure/B2682015.png)
6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups, including an ethoxypropyl group, a fluorophenylmethyl group, and a purinoimidazole dione group. These groups suggest that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The purinoimidazole ring system is a fused ring structure that is part of many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Molecular Stability and Structure
The Influence of Electron Delocalization : Research into N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents has shown that electron delocalization affects the stability and structure of potential NHC precursors. These compounds demonstrate reactivity akin to alkyl halides and undergo various transformations, highlighting the significance of electron delocalization in determining molecular stability and reactivity (Hobbs et al., 2010).
Host for Anions
Imidazole-Based Bisphenol as a Versatile Host : An imidazole-containing bisphenol has been identified as a versatile host for anions, demonstrating the ability to form structurally characterized salts with various acids. This finding underscores the potential of imidazole-based compounds in creating complex molecular structures through electrostatic interactions (Nath & Baruah, 2012).
Luminescence Sensing
Lanthanide Metal-Organic Frameworks for Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. This sensitivity makes them potential fluorescence sensors, illustrating the application of such compounds in the development of detection technologies (Shi et al., 2015).
C-C Bond Activation
Rhodium-Mediated Activation : Research on the rhodium-mediated C-C bond activation of specific phenols has revealed the potential for manipulating organic molecules for synthetic purposes. This work highlights the utility of metal-assisted processes in organic synthesis (Baksi et al., 2007).
Anticancer Drug Candidates
Naphth[2,3-d]imidazole-4,9-diones and Cytotoxicity : The synthesis and evaluation of various substituted naphth[2,3-d]imidazole-4,9-diones have been explored for potential anticancer drug candidates. These compounds' cytotoxic activity against cancer cell lines highlights the ongoing search for effective treatments for solid tumors (Kuo et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-4-30-11-5-10-25-14(2)12-26-17-18(23-20(25)26)24(3)21(29)27(19(17)28)13-15-6-8-16(22)9-7-15/h6-9,12H,4-5,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOCRBLUPOZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

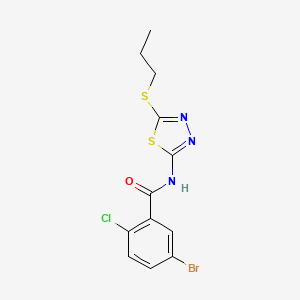
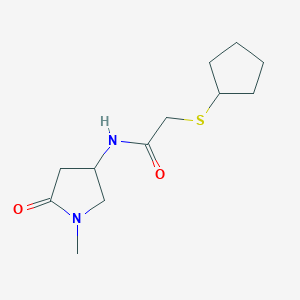
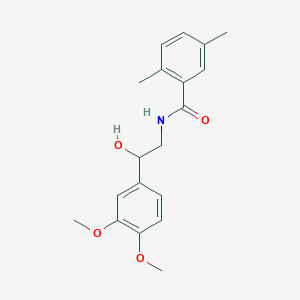
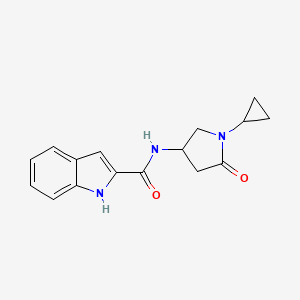

![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

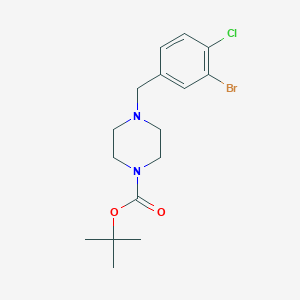
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)
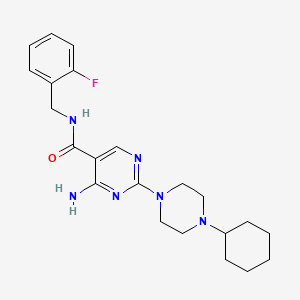
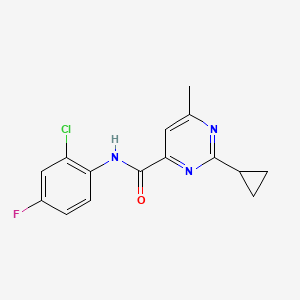
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
